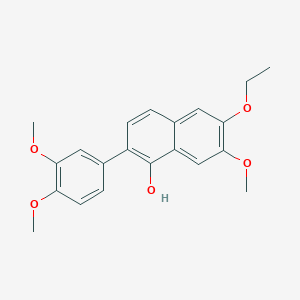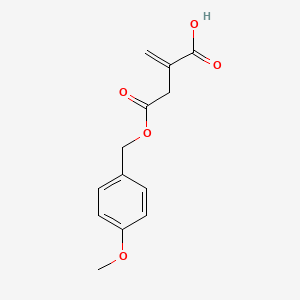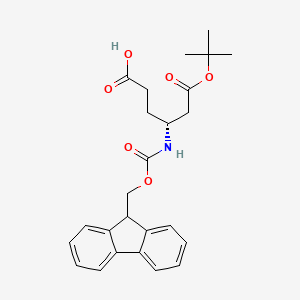
Fmoc-beta-D-HomoGlu-OtBu
Descripción general
Descripción
“Fmoc-beta-D-HomoGlu-OtBu” is a residue used in peptide synthesis. It is also known as “Fmoc- ®-3-aminoadipic acid-α-tert-butyl ester” or "Fmoc-D-β-HomoGlu-OtBu" . The molecular weight is 439.50 and the molecular formula is C25H29NO6 .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C25H29NO6 . The molecular weight of this compound is 439.50 .Chemical Reactions Analysis
The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It appears as an off-white powder . The melting point is 101.4 °C . It conforms to structure as per 1H-NMR and 13C-NMR .Aplicaciones Científicas De Investigación
Enhanced Solubility for Enzymatic Glycosylation : A study demonstrated that using cyclodextrins enhanced the solubility of protected amino acid glycan Fmoc-Thr(GalNAcα1)-OtBu up to 100-fold. This improvement enabled enzymatic glycosylation without organic cosolvents, leading to the successful synthesis of sialylated core structures (Dudziak et al., 2000).
Resolution of Enantiomers by Capillary Zone Electrophoresis : Research showed that Fmoc-Asp(otBu)-OH and Fmoc-Val-OH were enantioseparated using DM-β-CD as a chiral selector in capillary zone electrophoresis. This study highlighted the potential of these compounds in chiral analysis (Wu Hong-li, 2005).
Synthesis of Nonnatural Amino Acids : A method was developed for synthesizing various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH. These compounds represent a new series of nonnatural amino acids for combinatorial synthesis (Hamze et al., 2003).
Development of New Protecting Groups : A study developed a new sulfonamide-based protecting group, Fms, for amino acids, demonstrated to be complementary to Fmoc. This new protecting group was successfully used in the formation of phosphonamide without the issues associated with Fmoc (Ishibashi et al., 2010).
Controlled Aggregation Properties in Material Chemistry : The self-assembled structures formed by modified amino acids like Fmoc-Glu(OtBu)-OH showed potential for designing novel nanoarchitectures, potentially useful in material chemistry and biomedical applications (Gour et al., 2021).
Solid-Phase Peptide Synthesis (SPPS) Applications : Research into the aspartimide problem in Fmoc-based SPPS indicated that new Fmoc-Asp derivatives, like Fmoc‐Asp β‐(2,3,4‐trimethyl‐pent‐3‐yl) ester, effectively reduced by-product formation in peptide synthesis, particularly in long peptides or difficult sequences (Mergler & Dick, 2005).
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
As a derivative of glutamic acid , it may interact with biological systems in a similar manner to this amino acid
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein structure or function, but further studies are needed to confirm this.
Propiedades
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHCALVMGCTSL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


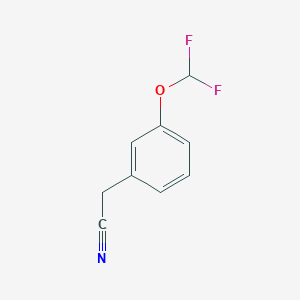
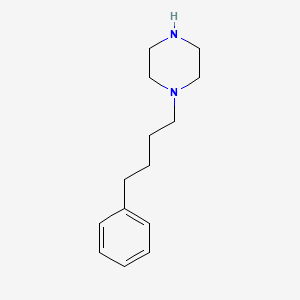
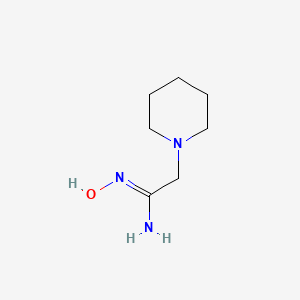

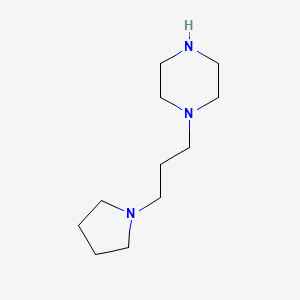
![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
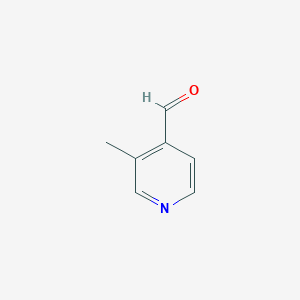
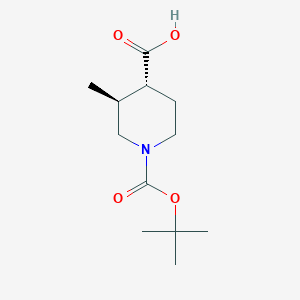
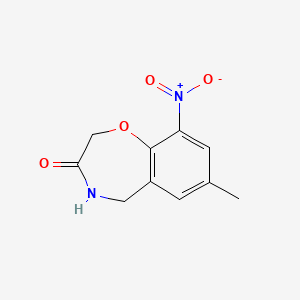
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
